molecular formula C11H20N2 B137524 1,3-Di-tert-butylimidazol-2-ylidene CAS No. 157197-53-0

1,3-Di-tert-butylimidazol-2-ylidene

Cat. No.: B137524
CAS No.: 157197-53-0
M. Wt: 180.29 g/mol
InChI Key: FENRCIKTFREPGS-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylimidazol-2-ylidene is a stable organic compound belonging to the class of N-heterocyclic carbenes. It is known for its high steric hindrance and strong electron-donating properties, making it a valuable ligand in various catalytic processes. The compound is characterized by its white to light yellow crystalline appearance and is sensitive to air, moisture, and heat .

Mechanism of Action

Target of Action

1,3-Di-tert-butylimidazol-2-ylidene, also known as 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-ide, is a type of N-heterocyclic carbene (NHC). It is primarily used as a ligand in transition metal catalysis . The primary targets of this compound are transition metals such as gold (Au), copper (Cu), silver (Ag), and palladium (Pd) .

Mode of Action

The compound acts as a strong σ-donor and π-acceptor . It forms a bond with the transition metal, creating a metal-carbene complex. This complex is highly stable and can facilitate various catalytic reactions .

Biochemical Pathways

The compound is involved in various transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is sensitive to air and moisture, and it should be stored under inert gas at temperatures below 0°c .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions. For example, in the Suzuki-Miyaura coupling reaction, it enables the formation of biphenyls from aryl bromides and phenylboronic acid .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. As mentioned, it is sensitive to air and moisture . Therefore, it must be handled and stored carefully to maintain its effectiveness. Additionally, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .

Safety and Hazards

1,3-Di-tert-butylimidazol-2-ylidene can cause skin irritation and serious eye irritation. After handling, skin should be washed thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Future Directions

Considering the tremendous importance and utility of 1,3-Di-tert-butylimidazol-2-ylidene in catalysis, synthesis, and metal stabilization, it is anticipated that new classes of ligands will find wide application in pushing the boundaries of new and existing approaches in organic and inorganic synthesis .

Preparation Methods

1,3-Di-tert-butylimidazol-2-ylidene can be synthesized through several methods. One common synthetic route involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures to prevent decomposition . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1,3-Di-tert-butylimidazol-2-ylidene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. Major products formed from these reactions include imidazolium salts, imidazolidines, and substituted imidazoles .

Comparison with Similar Compounds

1,3-Di-tert-butylimidazol-2-ylidene is unique due to its high steric hindrance and strong electron-donating properties. Similar compounds include:

These similar compounds highlight the versatility and uniqueness of this compound in various chemical processes.

Properties

IUPAC Name

1,3-ditert-butyl-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENRCIKTFREPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449891
Record name 1,3-Di-tert-butylimidazol-2-ylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157197-53-0
Record name 1,3-Di-tert-butylimidazol-2-ylidene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Di-t-butylimidazol-2-ylidene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and common name for 1,3-Di-tert-butylimidazol-2-ylidene?

A1: The molecular formula for this compound is C11H20N2, with a molecular weight of 180.29 g/mol. It is commonly abbreviated as ItBu. []

Q2: How does ItBu interact with metal centers?

A2: ItBu acts as a strong σ-donor ligand, readily forming adducts with various metal centers, such as gold(I) [], zinc(II) [, ], samarium(II) [], ruthenium(II) [, , ], and germanium(II) [, ]. The strong σ-donation from the carbene carbon atom to the metal center leads to the formation of stable complexes.

Q3: Can ItBu induce polymerization?

A3: Yes, ItBu can induce anionic chain-growth polymerization of specific monomers like ethyl sorbate [] and alkyl acrylates [] when paired with a suitable Lewis acid. This interaction forms an interacting Lewis pair (ILP) that facilitates polymerization.

Q4: What is the role of ItBu in deprotonation reactions?

A4: ItBu's strong basicity allows it to deprotonate various substrates. For example, it can deprotonate Al2Me6, leading to the formation of polynuclear aluminum anions [] and can deprotonate a germanium(II) chloride complex to generate a reactive germylene species [, ].

Q5: What types of reactions can ItBu catalyze?

A5: ItBu and its metal complexes demonstrate catalytic activity in various reactions, including carboxylative cyclization of propargylic amines with carbon dioxide [], tautomerization of 5-alkylidene-2-oxazolidinone to 2-oxazolone [], and cross-dehydrocoupling of organosilanes with amines [].

Q6: How does the steric bulk of ItBu influence its catalytic activity?

A6: The steric bulk of ItBu plays a significant role in its catalytic activity and selectivity. For example, in hydrosilylation reactions, bulkier NHC ligands favor silylative dehydrocoupling, while less hindered NHCs promote hydrosilylation [].

Q7: How stable is ItBu under ambient conditions?

A7: ItBu is air and moisture sensitive, necessitating handling and storage under an inert atmosphere. []

Q8: Have computational studies been conducted on ItBu?

A8: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the electronic structure and reactivity of ItBu complexes. For instance, DFT studies were employed to study the mechanism of deprotonation of Al2Me6 by ItBu [] and to understand the hydride orbiting motion around low-coordinate metal centers containing ItBu [].

Q9: What are the effects of modifying the N-substituents in ItBu?

A9: Modifying the N-tert-butyl groups in ItBu can significantly impact its steric bulk and electronic properties. For instance, replacing them with even bulkier t-octyl groups leads to ItOct, the NHC with the highest reported steric volume to date, while retaining strong σ-donating capabilities. []

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